molecular formula C23H23NO6S B2705985 Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate CAS No. 391866-73-2

Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate

Cat. No.: B2705985
CAS No.: 391866-73-2
M. Wt: 441.5
InChI Key: QWAIWSPEDPOMPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 2-amino-4-phenylthiophene-3-carboxylate with 3,4,5-trimethoxybenzoyl chloride under basic conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways, which can result in anti-cancer effects .

Comparison with Similar Compounds

Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Employed as an antispasmodic.

    Timepidium Bromide: Utilized for its anticholinergic properties.

    Dorzolamide: An inhibitor of carbonic anhydrase used in the treatment of glaucoma.

    Tioconazole: An antifungal agent.

Properties

IUPAC Name

ethyl 5-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-5-30-23(26)21-16(13-19(31-21)14-9-7-6-8-10-14)24-22(25)15-11-17(27-2)20(29-4)18(12-15)28-3/h6-13H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAIWSPEDPOMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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